N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and diverse potential applications. The compound’s structure integrates several functional groups including a trifluoromethyl group, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole scaffold, which collectively contribute to its chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound, also known as N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . .
Mode of Action
The BTZ motif, to which this compound belongs, is known for its strong electron-accepting properties . It has been used primarily in photovoltaic applications but also as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes
Biochemical Pathways
The BTZ motif has been researched for photocatalytic applications . The compound’s interaction with its targets could potentially affect various biochemical pathways, particularly those involving electron transfer.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, light could potentially influence its action given its use in photovoltaic applications and as a fluorescent sensor . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: : A common approach starts with the cyclization of appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: : This can be achieved using various trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Linkage to Benzo[c][1,2,5]thiadiazole: : This usually involves nucleophilic substitution reactions where a halogenated precursor of benzo[c][1,2,5]thiadiazole reacts with the intermediate pyrazole compound.
Formation of the Carboxamide Group: : This can be accomplished via amide bond formation reactions using carboxylic acid derivatives and amines under dehydrative conditions.
Industrial Production Methods
Industrial-scale production may adapt these laboratory methods to more scalable processes, optimizing reaction conditions and yields, often leveraging automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at its nitrogen and sulfur atoms, potentially forming oxides or sulfones.
Reduction: : Reduction reactions may target the nitro group or the pyrazole ring, leading to amino derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions are possible on the benzene ring or pyrazole ring, depending on the presence of activating groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
Substitution: : Halogens, organolithium reagents, and nucleophiles like thiols and amines are utilized under controlled temperatures and solvent conditions.
Major Products
The major products from these reactions often include modified derivatives of the original compound, which can possess altered biological or chemical properties, making them of interest for further study.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its unique reactivity patterns and potential as a building block for more complex molecules.
Biology
In biology, this compound is investigated for its interactions with biomolecules. Its ability to act as a ligand in various enzymatic reactions or as a fluorescent probe is of particular interest.
Medicine
The compound’s structure suggests potential pharmacological properties, and it is studied for its role as an inhibitor or activator in various biochemical pathways, possibly targeting enzymes or receptors linked to diseases.
Industry
Industrial applications might include its use in the development of advanced materials, given its structural stability and functional group diversity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: : Lacks the trifluoromethyl group, which affects its reactivity and biological activity.
N-(2-(3,4,5-trimethylpyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: : Features different substituents on the pyrazole ring, leading to variations in chemical behavior.
Highlighting Its Uniqueness
The presence of the trifluoromethyl group in N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide significantly impacts its electronic properties and steric hindrance, which can enhance its stability and binding affinity in various applications.
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Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5OS/c14-13(15,16)11-3-5-21(18-11)6-4-17-12(22)8-1-2-9-10(7-8)20-23-19-9/h1-3,5,7H,4,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECODNWNSLTLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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